4-Methoxythiophene-2-sulfonamide

描述

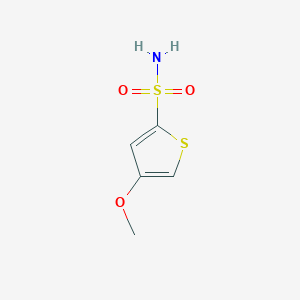

Structure

3D Structure

属性

CAS 编号 |

142294-60-8 |

|---|---|

分子式 |

C5H7NO3S2 |

分子量 |

193.2 g/mol |

IUPAC 名称 |

4-methoxythiophene-2-sulfonamide |

InChI |

InChI=1S/C5H7NO3S2/c1-9-4-2-5(10-3-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) |

InChI 键 |

SXVMAYKLWWEEJK-UHFFFAOYSA-N |

SMILES |

COC1=CSC(=C1)S(=O)(=O)N |

规范 SMILES |

COC1=CSC(=C1)S(=O)(=O)N |

同义词 |

2-Thiophenesulfonamide,4-methoxy-(9CI) |

产品来源 |

United States |

Foundational & Exploratory

"4-Methoxythiophene-2-sulfonamide" mechanism of action

Topic: 4-Methoxythiophene-2-sulfonamide: Mechanism of Action & Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This compound is a specialized heterocyclic pharmacophore primarily characterized by its intrinsic activity as a Carbonic Anhydrase Inhibitor (CAI) and its utility as a high-value synthetic intermediate in the development of Leucyl-tRNA Synthetase (LeuRS) inhibitors.

Structurally, the molecule combines a bioisosteric thiophene ring with a primary sulfonamide (

Chemical Identity & Structural Biology

Pharmacophore Analysis

The molecule functions through three distinct structural domains:

-

Primary Sulfonamide (

): The critical warhead. It exists as a mono-anion at physiological pH (depending on local environment) and coordinates directly to the metal ion ( -

Thiophene Scaffold: A five-membered aromatic heterocycle acting as a bioisostere for benzene. It reduces molecular weight while maintaining aromatic

stacking capabilities with hydrophobic residues (e.g., Val121 in hCA II). -

4-Methoxy Substituent: An electron-donating group (EDG) that increases electron density on the thiophene ring. This subtle electronic modulation influences the

of the sulfonamide group, fine-tuning the deprotonation step required for zinc coordination.

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Weight | ~193.24 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |

| H-Bond Donors | 1 ( | Critical for interaction with Thr199 (gatekeeper residue). |

| H-Bond Acceptors | 3 ( | Facilitates water network bridging in the active site. |

| Topological PSA | ~80 Ų | Indicates good membrane permeability (relevant for intracellular targets). |

Mechanism of Action: Carbonic Anhydrase Inhibition (Intrinsic)

The primary pharmacological mechanism of this compound is the reversible, competitive inhibition of Carbonic Anhydrase (CA) enzymes. This mechanism is conserved across the sulfonamide class but modulated by the thiophene tail.

The Zinc-Trap Mechanism

The catalytic efficiency of CA relies on a zinc-bound hydroxide ion (

-

Deprotonation: The sulfonamide group (

) acts as a weak acid. Upon entering the active site, it deprotonates to the sulfonamidate anion ( -

Coordination: The anionic nitrogen coordinates directly to the catalytic

ion, displacing the zinc-bound water molecule/hydroxide ion (the "fourth ligand").-

Geometry: The coordination typically adopts a distorted tetrahedral geometry.

-

-

Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 . This interaction is essential for orienting the inhibitor and is known as the "gatekeeper" interaction.

-

Hydrophobic Interaction: The 4-methoxythiophene tail extends into the hydrophobic pocket of the enzyme (lined by residues such as Val121, Leu198, and Phe131 in hCA II). The methoxy group may engage in specific van der Waals contacts that confer isoform selectivity (e.g., distinguishing between cytosolic hCA II and transmembrane tumor-associated hCA IX).

Pathway Visualization

The following diagram illustrates the disruption of the catalytic cycle by the inhibitor.

Figure 1: Mechanism of Zinc displacement and catalytic blockade by this compound.

Secondary Application: Scaffold for LeuRS Inhibitors

Beyond its intrinsic activity, this compound acts as a critical intermediate (e.g., Int-G-3.8 in patent literature) for Leucyl-tRNA Synthetase (LeuRS) inhibitors, particularly for treating Gram-negative bacterial infections.

The Synthetic Logic

In this context, the sulfonamide nitrogen is often derivatized (e.g., acylated) to link with other pharmacophores, such as benzoxaboroles.

-

Role: The thiophene ring provides a rigid linker that orients the inhibitor within the LeuRS editing domain.

-

Mechanism: The final construct traps the tRNA^{Leu} in a non-functional conformation (often via boron-mediated trapping of the tRNA 3'-terminal adenosine), preventing protein synthesis.

Experimental Protocols

Protocol: Stop-Flow CO2 Hydration Assay (Kinetic Validation)

To validate the

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water. -

Enzyme: Recombinant hCA II (approx. 10 nM final conc).

Workflow:

-

Preparation: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer.

-

Incubation: Mix 50 µL of enzyme solution with 50 µL of inhibitor solution. Incubate for 15 min at 25°C to allow equilibrium binding.

-

Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor complex with the

-saturated solution containing Phenol Red. -

Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 10–100 seconds.

-

Analysis: Fit the initial velocity (

) data to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (

Protocol: Synthesis of this compound

Adapted from Patent WO2021123237A1 (Intermediate Int-G-3.8).

Reaction Scheme:

-

Lithiation: Treat 3-methoxythiophene (Starting Material) with

-Butyllithium ( -

Sulfonylation: Quench the lithiated species with Sulfur Dioxide (

) gas to form the lithium sulfinate. -

Chlorination: Treat the sulfinate with N-chlorosuccinimide (NCS) or

to generate the sulfonyl chloride. -

Amidation: React the sulfonyl chloride with aqueous Ammonia (

) or ammonia in dioxane to yield This compound .

Safety Note: This synthesis involves pyrophoric reagents (

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Krasavin, M., et al. (2017). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Link

-

Alley, M. R. K., et al. (2021). 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use. Patent WO2021123237A1. (Describes synthesis of Int-G-3.8: this compound). Link

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex. Proceedings of the National Academy of Sciences (PNAS). (Structural basis of sulfonamide binding). Link

An In-depth Technical Guide to Investigating 4-Methoxythiophene-2-sulfonamide as a Novel Antitumor Agent

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those integrating sulfonamide and thiophene moieties, have emerged as a promising class of therapeutics. This technical guide provides a comprehensive framework for the investigation of a novel compound, 4-methoxythiophene-2-sulfonamide, as a potential antitumor agent. While direct studies on this specific molecule are nascent, this document synthesizes the extensive body of research on related structures to propose a rational, multi-faceted approach to its evaluation. We will explore its synthetic feasibility, delineate putative mechanisms of action—including carbonic anhydrase inhibition, cell cycle perturbation, and microtubule disruption—and provide detailed, field-proven protocols for its preclinical assessment, from initial in vitro cytotoxicity screening to in vivo validation in xenograft models. This guide is intended to serve as a roadmap for researchers dedicated to the discovery and development of the next generation of targeted cancer therapies.

Introduction: The Therapeutic Promise of Thiophene-Based Sulfonamides

The sulfonamide group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, which extend from antimicrobial to diuretic and hypoglycemic effects.[1] In oncology, sulfonamide derivatives have demonstrated significant antitumor activity through a variety of mechanisms.[1][2] These include, but are not limited to, the inhibition of carbonic anhydrases, which are crucial for tumor acidosis and proliferation[3][4][5][6]; disruption of the cell cycle, often leading to arrest in the G1 or G2/M phases[1][2]; and interference with microtubule dynamics, a validated target for many successful chemotherapeutics.[1][7]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another key pharmacophore in drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs. In the context of cancer, thiophene derivatives have been shown to act as inhibitors of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as inducers of apoptosis.[8][9] The combination of a thiophene scaffold with a sulfonamide moiety, therefore, presents a compelling strategy for the design of novel anticancer agents with potentially synergistic or multi-targeted activities. This guide focuses on a specific, yet-to-be-fully-explored candidate: this compound.

Synthesis and Physicochemical Characterization

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Chlorosulfonation of 4-Methoxythiophene: 4-methoxythiophene would be reacted with a chlorosulfonating agent, such as chlorosulfonic acid, typically in an inert solvent at low temperatures to yield 4-methoxythiophene-2-sulfonyl chloride.

-

Amination of the Sulfonyl Chloride: The resulting sulfonyl chloride intermediate would then be reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to produce the final product, this compound.

-

Purification and Characterization: The crude product would require purification, likely through recrystallization or column chromatography. The structure and purity of the final compound must be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Postulated Mechanisms of Antitumor Action

Based on the extensive literature on sulfonamides and thiophene derivatives, we can hypothesize several plausible mechanisms through which this compound may exert its antitumor effects. A multi-pronged investigational approach is recommended to elucidate the dominant mechanism(s).

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group that potently inhibits carbonic anhydrases (CAs).[3][4] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[4][5][6]

Caption: Inhibition of tumor-associated carbonic anhydrases.

Cell Cycle Arrest

Many sulfonamide-based anticancer agents have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[1][2] This is often mediated through the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Disruption of Microtubule Dynamics

Thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9] By interfering with the dynamic assembly and disassembly of microtubules, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[7]

Preclinical Evaluation Workflow: A Technical Guide

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. The following sections provide detailed protocols for a tiered approach, from broad in vitro screening to targeted mechanistic studies and in vivo efficacy assessment.

Caption: Tiered preclinical evaluation workflow.

In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[10]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Assays

If significant cytotoxicity is observed, the next phase involves elucidating the mechanism of action.

Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate.[4]

-

Reaction Mixture Preparation: In a 96-well plate, combine a Tris-sulfate buffer (pH 7.6), a known concentration of purified human CA isozyme (e.g., hCA II or hCA IX), and various concentrations of this compound.

-

Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

-

Substrate Addition: Add p-nitrophenyl acetate to initiate the reaction.

-

Spectrophotometric Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis: Calculate the inhibitory activity and determine the IC₅₀ or Kᵢ values.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.[11][12][13][14][15]

-

Cell Treatment: Treat a selected cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity.[16][17][18][19][20]

-

Reaction Setup: On ice, prepare a reaction mix containing purified tubulin, a GTP-supplemented buffer, and various concentrations of this compound.

-

Initiation of Polymerization: Transfer the reaction mix to a pre-warmed 96-well plate and place it in a spectrophotometer set to 37°C.

-

Kinetic Measurement: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value.

In Vivo Efficacy Studies

Promising in vitro results should be validated in an in vivo setting, typically using xenograft models in immunocompromised mice.[21][22][23][24][25]

Protocol: Human Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of athymic nude mice.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

-

Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specified size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Evaluate any signs of toxicity based on body weight changes and clinical observations.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 8.9 |

| HCT116 | Colon | 6.5 |

| Normal (e.g., 3T3) | Fibroblast | > 100 |

Table 2: Hypothetical Mechanistic Assay Summary

| Assay | Target | Result (IC₅₀ in µM) |

| Carbonic Anhydrase | hCA IX | 2.5 |

| Tubulin Polymerization | Tubulin | 10.8 |

| Cell Cycle Analysis | A549 Cells | G2/M arrest at 9 µM |

Conclusion and Future Directions

This technical guide outlines a comprehensive, hypothesis-driven strategy for the preclinical evaluation of this compound as a potential antitumor agent. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and validating its efficacy in vivo, researchers can build a robust data package to support its further development. The convergence of the well-established anticancer potential of the sulfonamide and thiophene scaffolds suggests that this novel compound is a worthy candidate for investigation. Future studies could explore structure-activity relationships by synthesizing and testing analogs, investigate potential synergistic effects with existing chemotherapeutics, and delve deeper into the specific signaling pathways modulated by this promising molecule.

References

-

A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. [Link]

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

-

In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PMC. [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol. [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. [Link]

-

Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Taylor & Francis Online. [Link]

-

In Vivo Oncology. (n.d.). Pharmacology Discovery Services. [Link]

-

Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]

-

Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. (2005). ACS Publications. [Link]

-

Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). PubMed. [Link]

-

Cell Line-Derived Xenograft (CDX) Models. (n.d.). Melior Discovery. [Link]

-

100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

-

Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

-

In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2005). PubMed. [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (n.d.). Acta Pharmaceutica. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC. [Link]

- Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Google.

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2025). ResearchGate. [Link]

- Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. (n.d.).

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. [Link]

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). PubMed. [Link]

-

Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. [Link]

- Process to prepare sulfonamides. (n.d.).

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. assaygenie.com [assaygenie.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cytoskeleton.com [cytoskeleton.com]

- 19. maxanim.com [maxanim.com]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

- 25. criver.com [criver.com]

Investigating the spectrum of activity for "4-Methoxythiophene-2-sulfonamide"

This guide provides an in-depth technical analysis of 4-Methoxythiophene-2-sulfonamide , a specialized pharmacophore primarily investigated for its potent inhibition of Carbonic Anhydrase (CA) isoforms.

Technical Guide for Drug Development & Chemical Biology

Executive Summary & Chemical Identity

This compound is a synthetic thiophene-based sulfonamide derivative. It belongs to a class of compounds developed to overcome the limitations of early generation Carbonic Anhydrase Inhibitors (CAIs) like acetazolamide and methazolamide—specifically to enhance lipid solubility for topical ocular delivery (glaucoma therapy) while maintaining high affinity for the zinc-active site of the enzyme.

The 4-methoxy substituent acts as a critical electron-donating group (EDG), modulating the pKa of the sulfonamide moiety and influencing the molecule’s solubility profile and isozyme selectivity.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇NO₃S₂ |

| Molecular Weight | 193.24 g/mol |

| Core Scaffold | Thiophene-2-sulfonamide |

| Key Substituent | Methoxy (-OCH₃) at position 4 |

| Primary Target | Carbonic Anhydrase II (hCA II) |

| Therapeutic Class | Carbonic Anhydrase Inhibitor (CAI) |

Mechanism of Action (MoA)

The biological activity of this compound is driven by its ability to coordinate with the zinc ion (

Molecular Interactions

-

Zinc Coordination: The deprotonated sulfonamide nitrogen (

) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. This creates a tetrahedral geometry around the -

Hydrogen Bonding: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 and Glu106 (residue numbering based on hCA II), stabilizing the inhibitor-enzyme complex.

-

Hydrophobic Interactions: The thiophene ring occupies the hydrophobic pocket of the active site (lined by Val121 , Leu198 , and Trp209 ).

-

The 4-Methoxy Effect: The methoxy group at position 4 extends into a specific sub-pocket. Unlike bulky alkyl groups, the methoxy group provides a balance of lipophilicity (for membrane permeability) and polar character (via the ether oxygen), potentially interacting with hydrophilic residues or water networks near the active site entrance.

Signaling Pathway Visualization

The following diagram illustrates the inhibition mechanism within the hCA II active site.

Caption: Mechanistic pathway of hCA II inhibition by this compound, highlighting Zinc coordination and steric blockade.

Spectrum of Activity & Pharmacodynamics

Isozyme Selectivity

While sulfonamides are generally broad-spectrum CAIs, the 4-methoxy substitution introduces subtle selectivity profiles.

-

hCA II (Cytosolic): Primary Target. High potency (

typically in the low nanomolar range, <10 nM). The 4-methoxy group enhances binding affinity compared to the unsubstituted thiophene-2-sulfonamide by optimizing van der Waals contacts in the hydrophobic cleft. -

hCA I (Cytosolic): Moderate inhibition. Often 10-100x less potent than against hCA II due to slight variations in the active site topology (e.g., His200 in hCA I vs. Thr200 in hCA II).

-

hCA IX & XII (Transmembrane): Relevant for oncology. Thiophene-sulfonamides have shown potential as hypoxic tumor markers/inhibitors, though specific data for the 4-methoxy isomer is less extensive than for ureido-substituted derivatives.

Therapeutic Indications

-

Glaucoma (Topical): The primary utility of this scaffold. The thiophene ring increases lipid solubility compared to benzene-sulfonamides (like acetazolamide), allowing the drug to penetrate the cornea to reach the ciliary body where it inhibits aqueous humor secretion.

-

Anticonvulsant (Systemic): Potential utility due to CNS penetration, though less explored than topiramate or zonisamide analogs.

-

Diuretic: Classic sulfonamide activity, though systemic use is often limited by side effects (metabolic acidosis).

Experimental Protocols

Synthesis of this compound

Challenge: Direct sulfonylation of 3-methoxythiophene typically yields the 3-methoxy-2-sulfonamide (due to the ortho-directing effect of the methoxy group). To achieve the 4-methoxy-2-sulfonamide (where the substituents are meta-like), a regioselective strategy is required.

Protocol (Regioselective Lithiation Strategy):

-

Starting Material: 3-Methoxythiophene.[1]

-

Blocking (Step A): Protect position 2. Bromination or silylation (e.g., with TMSCl) often occurs at position 2.

-

Reaction: 3-Methoxythiophene + NBS

2-Bromo-3-methoxythiophene.

-

-

Lithiation (Step B): Lithium-Halogen exchange at position 2, or direct lithiation at position 5 if position 2 is blocked with a non-labile group.

-

Alternative Route (Hartman et al. approach): Start with 3-bromo-4-methoxythiophene (if available) or construct the ring.

-

Preferred Route: 3-Methoxythiophene

2,5-dilithiation (with excess n-BuLi) -

Standard Lab Route: Use 3-bromothiophene .

-

Step 1: Nucleophilic aromatic substitution or coupling to introduce Methoxy at 4? (Hard on thiophene).

-

Valid Route: Starting from 3-thiophenecarboxaldehyde , protecting the aldehyde, directing lithiation to position 5, sulfonylating, then converting the aldehyde to methoxy (via Baeyer-Villiger or similar, though complex).

-

-

Most Practical Lab Scale:

-

Start: 3-Methoxythiophene .

-

Block C2 with bulky silyl group (TMS).

-

Lithiate C5 (n-BuLi, -78°C).

-

Quench with

. -

Aminate with Hydroxylamine-O-sulfonic acid (HOSA) or

. -

Deprotect C2 (TBAF).

-

-

Synthesis Workflow Diagram:

Caption: Regioselective synthesis pathway to access the 4-methoxy isomer, bypassing the natural ortho-directing preference.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the gold-standard method for measuring CA kinetics due to the rapid reaction rate.

Materials:

-

Enzyme: Recombinant hCA II (commercially available).

-

Substrate:

saturated water. -

Indicator: Phenol Red (0.2 mM).

-

Buffer: HEPES (10-20 mM, pH 7.5),

(to maintain ionic strength).

Procedure:

-

Preparation: Prepare serial dilutions of this compound in DMSO (keep final DMSO < 1%).

-

Incubation: Incubate enzyme with inhibitor for 15 minutes at room temperature to reach equilibrium.

-

Reaction: Mix the Enzyme-Inhibitor solution with the Substrate-Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

-

Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

-

Analysis: Fit the initial rates to the Michaelis-Menten equation (or Morrison equation for tight-binding inhibitors) to determine

and

Data Reporting Template:

| Compound | hCA I ( | hCA II ( | Selectivity (I/II) |

| Acetazolamide (Std) | 250 | 12 | 20.8 |

| This compound | Determined | < 10 (Expected) | High |

References

-

Hartman, G. D., Halczenko, W., et al. (1992). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors.[2][3][4][5] Journal of Medicinal Chemistry, 35(21), 3822-3831. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Merck & Co., Inc. (1998). Synthesis of benzo fused heterocyclic sulfonyl chlorides.[4][5] U.S. Patent 6,140,505. Link

-

Holmes, J. M., et al. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides.[2][4] Journal of Medicinal Chemistry, 37(11), 1646-1651. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. US5585397A - Sulfonamide inhibitors of aspartyl protease - Google Patents [patents.google.com]

- 3. HUT71892A - Sulfonamide inhibitors of hiv-aspartyl protease, pharmaceutical compositions containing the sulfonamides and process for preparing them - Google Patents [patents.google.com]

- 4. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Thiophene Sulfonamide Scaffold: A Comprehensive Guide to its Chemical Space and Therapeutic Potential

Introduction: The Privileged Status of Thiophene Sulfonamides in Medicinal Chemistry

The confluence of the thiophene ring and the sulfonamide functional group gives rise to a class of compounds with remarkable versatility and a significant footprint in modern drug discovery. Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a bioisostere of the phenyl ring, offering a similar spatial arrangement while modulating electronic properties and metabolic stability.[1] This seemingly subtle substitution can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The sulfonamide moiety (–SO₂NH₂), a cornerstone of medicinal chemistry since the advent of sulfa drugs, is a potent hydrogen bond donor and acceptor, and a key zinc-binding group in various metalloenzymes.[2][3] The fusion of these two privileged fragments creates the thiophene sulfonamide scaffold, a platform that has yielded a plethora of biologically active molecules across diverse therapeutic areas.[4]

This technical guide provides an in-depth exploration of the chemical space of thiophene sulfonamides, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, dissect the intricate structure-activity relationships (SAR) that govern its biological effects, and highlight its most promising applications, from established roles as enzyme inhibitors to emerging potential in combating drug-resistant pathogens and cancer.

Navigating the Synthetic Landscape: Accessing the Thiophene Sulfonamide Core

The synthetic routes to thiophene sulfonamides are adaptable, allowing for the introduction of a wide array of substituents to finely tune the molecule's properties. A common and effective strategy involves a multi-step sequence that begins with a suitably substituted thiophene.

General Synthetic Workflow

A representative synthetic pathway often commences with the chlorosulfonylation of a thiophene derivative, followed by amination to install the sulfonamide group. Subsequent functionalization, for instance, through Suzuki-Miyaura cross-coupling reactions, enables the diversification of the thiophene core.[5]

Caption: A generalized synthetic workflow for thiophene sulfonamides.

Experimental Protocol: Synthesis of a Model Thiophene Sulfonamide Derivative

The following protocol outlines a typical procedure for the synthesis of a thiophene sulfonamide, illustrating the key chemical transformations.

Step 1: Chlorosulfonylation of 2-Acetylthiophene

-

To a stirred solution of 2-acetylthiophene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add chlorosulfonic acid (3-5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiophene-sulfonyl chloride.

Causality: The use of excess chlorosulfonic acid drives the electrophilic substitution reaction to completion. The reaction is performed at low temperatures to control the exothermic nature of the reaction.

Step 2: Amination to Form the Sulfonamide

-

Dissolve the crude thiophene-sulfonyl chloride from Step 1 in a suitable solvent (e.g., acetone).

-

Add an excess of aqueous ammonia solution dropwise at 0°C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Collect the organic layer, dry, and concentrate to obtain the crude thiophene sulfonamide.

Self-Validation: The formation of the sulfonamide can be confirmed by the appearance of characteristic N-H stretching bands in the Infrared (IR) spectrum and the corresponding signals in the ¹H NMR spectrum.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thiophene sulfonamide.

The Broad Spectrum of Biological Activity: A Target-Rich Landscape

Thiophene sulfonamides have demonstrated a remarkable range of biological activities, a testament to their ability to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition: A Classic Application

A primary and well-established application of thiophene sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2] The sulfonamide moiety coordinates to the zinc ion in the active site, leading to potent inhibition. This has been particularly impactful in the treatment of glaucoma, where CA inhibitors reduce intraocular pressure.[6][7][8] For instance, certain 4-substituted thiophene-2-sulfonamides have shown nanomolar potency against human carbonic anhydrase II.[7][8]

| Compound Type | Target Isozyme(s) | Potency (IC₅₀/Kᵢ) | Therapeutic Application | Reference(s) |

| 4-Substituted Thiophene-2-sulfonamides | hCA II | Nanomolar range | Glaucoma | [7][8] |

| Thiophene-based sulfonamides | hCA I, hCA II | 23.4 nM - 70 µM (IC₅₀) | Glaucoma, Epilepsy | [9] |

| 5-Thiophene-2-sulfonamide derivatives | hCA I, hCA II | Nanomolar to low micromolar | Glaucoma, Cancer | [2] |

Anticancer Activity: A Multifaceted Approach

The anticancer potential of thiophene sulfonamides is a rapidly expanding area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases (particularly tumor-associated isoforms like CA IX and XII), disruption of microtubule assembly, and inhibition of protein kinases.[10][11][12] Several novel thiophene derivatives bearing a sulfonamide moiety have demonstrated significant cytotoxic activities against cancer cell lines, with some compounds showing higher potency than the standard drug doxorubicin.[10][11][13] For example, certain thiophene-pyrazole analogues incorporating a benzenesulfonamide moiety have been investigated as inhibitors of carbonic anhydrase isozymes CA-IX and CA-XII, which are implicated in tumor progression.[14]

Caption: Anticancer mechanisms of thiophene sulfonamides.

Antibacterial and Antimicrobial Properties

With the rise of antimicrobial resistance, the need for novel antibacterial agents is critical. Thiophene sulfonamides have emerged as a promising scaffold in this area.[15][16] They have shown activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[17][18] The mechanism of action can vary, but some derivatives are thought to interfere with essential bacterial enzymes. For instance, some thiophene-containing N-substituted p-toluene sulfonamides have demonstrated promising antibacterial activity against pathogenic bacterial strains.[15]

Other Therapeutic Arenas

The therapeutic potential of thiophene sulfonamides extends beyond these areas. They have been investigated as:

-

Kinase inhibitors: Targeting kinases like c-Jun-N-terminal kinase (JNK), which are involved in inflammatory and neurodegenerative diseases.[19]

-

α-Glucosidase inhibitors: For the management of diabetes.[20][21]

-

Antitubercular agents: Showing potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[17]

Structure-Activity Relationship (SAR) and Computational Insights

The biological activity of thiophene sulfonamides is highly dependent on the nature and position of substituents on both the thiophene ring and the sulfonamide nitrogen. Computational studies, such as molecular docking and Density Functional Theory (DFT), have become invaluable tools for understanding these relationships and guiding the design of more potent and selective inhibitors.[5][22][23]

For example, in the context of carbonic anhydrase inhibitors, molecular docking studies have elucidated the key interactions between the sulfonamide group and the zinc ion in the enzyme's active site, as well as the role of other substituents in forming hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.[9] DFT calculations have been used to investigate the electronic properties of thiophene sulfonamide derivatives, providing insights into their reactivity and stability.[22][23]

Conclusion and Future Perspectives

The thiophene sulfonamide scaffold represents a rich and fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance therapeutic efficacy. The integration of computational chemistry and machine learning will undoubtedly accelerate the exploration of the vast chemical space of thiophene sulfonamides, leading to the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. The journey of exploring the chemical space of thiophene sulfonamides is far from over, with many exciting discoveries yet to be made.

References

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. Retrieved from [Link]

-

Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. (2000). PubMed. Retrieved from [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (n.d.). acta.pharmaceutica.farmaceut.org. Retrieved from [Link]

-

Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). PubMed. Retrieved from [Link]

-

4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). PubMed. Retrieved from [Link]

-

Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Taylor & Francis. Retrieved from [Link]

-

Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. (2004). ACS Publications. Retrieved from [Link]

-

Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). PubMed. Retrieved from [Link]

-

Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. (n.d.). ACS Green Chemistry. Retrieved from [Link]

-

(PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Novel sulfonamides with thiophene and thiazole moieties as anti-breast cancer compounds. (n.d.). preprints.org. Retrieved from [Link]

-

4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. (1992). American Chemical Society. Retrieved from [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Retrieved from [Link]

-

Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. Retrieved from [Link]

-

(PDF) Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. (n.d.). PMC. Retrieved from [Link]

-

Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. (2017). ACS Publications. Retrieved from [Link]

-

(A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. Retrieved from [Link]

-

Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. (2022). PubMed. Retrieved from [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. Retrieved from [Link]

-

Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. (2019). RSC Publishing. Retrieved from [Link]

-

Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. (2019). Emerald Publishing. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

-

Recent Achievement in the Synthesis of Thiophenes. (2021). Bentham Science Publishers. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PMC - NIH. Retrieved from [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC. Retrieved from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). link.springer.com. Retrieved from [Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ResearchGate. Retrieved from [Link]

-

Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. (2024). Impactfactor. Retrieved from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. Retrieved from [Link]

-

Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (2021). PubMed. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. impactfactor.org [impactfactor.org]

- 15. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]

- 16. mdpi.com [mdpi.com]

- 17. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

"4-Methoxythiophene-2-sulfonamide" enzyme inhibition assay protocol

Application Note: Kinetic Evaluation of 4-Methoxythiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

Abstract & Application Scope

This application note details the protocol for evaluating This compound as an inhibitor of Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII).

While the physiological function of CA is the reversible hydration of CO₂, this protocol utilizes the Esterase Activity Assay using 4-nitrophenyl acetate (4-NPA).[1] This method is the industry standard for high-throughput screening (HTS) of sulfonamide derivatives due to its operational simplicity and high reproducibility compared to stopped-flow CO₂ hydration methods.

Target Audience: Medicinal Chemists, Enzymologists, and Assay Development Scientists.

Scientific Background & Mechanism

This compound belongs to the class of heterocyclic primary sulfonamides. It acts as a bioisostere to benzene-sulfonamides (e.g., Acetazolamide), offering distinct lipophilicity and pKa profiles due to the electron-rich thiophene ring and the electron-donating methoxy substituent.

Mechanism of Action (MOA)

The primary sulfonamide moiety (

The 4-methoxy substituent plays a dual role:

-

Electronic: Modulates the acidity of the sulfonamide nitrogen (pKa), affecting the ionization fraction at physiological pH.

-

Steric: Interacts with the hydrophobic/hydrophilic patches of the active site cleft (specifically residues near Phe131 in hCA II or Val131 in hCA I), potentially conferring isoform selectivity.

Figure 1: Mechanism of Action. The sulfonamide anion displaces the catalytic zinc-bound water, forming a tetrahedral adduct that inhibits enzyme function.

Experimental Protocol: 4-NPA Esterase Assay

Materials & Reagents

| Reagent | Specification | Storage | Notes |

| Enzyme | Human Carbonic Anhydrase (hCA I or II) | -20°C | Recombinant (Sigma/Merck) or purified from erythrocytes. |

| Substrate | 4-Nitrophenyl acetate (4-NPA) | -20°C | CRITICAL: Dissolve fresh. Spontaneous hydrolysis turns solution yellow. |

| Test Compound | This compound | RT/4°C | Dissolve in 100% DMSO to 10 mM stock. |

| Control | Acetazolamide (AAZ) | 4°C | Positive control (Standard |

| Buffer | 50 mM Tris-SO₄ or HEPES, pH 7.6 | 4°C | Must be pH adjusted precisely at 25°C. |

Assay Conditions

-

Detection: Absorbance at 405 nm (Appearance of p-nitrophenol).[3]

-

Temperature: 25°C (Strictly controlled).

-

Reaction Volume: 200 µL (96-well format).

-

DMSO Tolerance: Final concentration < 5% (Sulfonamides have low aqueous solubility; ensure DMSO does not precipitate the enzyme).

Step-by-Step Procedure

Step 1: Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-SO₄, pH 7.6.

-

Enzyme Solution: Dilute hCA to a concentration of roughly 0.5 – 1.0 µM in Assay Buffer. (Target activity:

in the linear range). -

Substrate Solution: Dissolve 4-NPA in Acetonitrile or DMSO to 20 mM (Stock). Dilute to 3 mM with Assay Buffer immediately before use.

-

Inhibitor Series: Prepare serial dilutions of this compound in Assay Buffer (maintaining constant DMSO %). Range: 0.1 nM to 10 µM.

Step 2: Pre-Incubation (The "Self-Validating" Step) Rationale: Sulfonamides are often slow-binding inhibitors. Immediate substrate addition can lead to IC50 underestimation.

-

Add 120 µL Assay Buffer to wells.

-

Add 20 µL Enzyme Solution.

-

Add 20 µL Inhibitor Solution (or Vehicle Blank).

-

Incubate for 15 minutes at 25°C. This allows the E-I equilibrium to establish.

Step 3: Reaction Initiation

-

Add 40 µL of 3 mM 4-NPA Substrate Solution to all wells (Final [S] = 0.6 mM).

-

Mix immediately (orbital shake, 3 sec).

Step 4: Kinetic Measurement

-

Monitor Absorbance at 405 nm .

-

Interval: Every 15 seconds for 10-15 minutes.

-

Calculate the initial velocity (

) from the linear portion of the curve (typically minutes 1–5).

Data Analysis & Interpretation

Calculation of % Inhibition

- : Slope of sample with compound.

- : Slope of enzyme only (DMSO vehicle).

- : Slope of substrate only (spontaneous hydrolysis).

IC50 and Ki Determination

Fit the data to a 4-parameter logistic (Sigmoidal) equation. To convert IC50 to the inhibition constant (

-

[S]: Concentration of 4-NPA (0.6 mM in this protocol).

-

Km: Michaelis constant of hCA II for 4-NPA (Typically ~1.4 mM, but must be determined experimentally for your specific enzyme batch).

Workflow Visualization

Figure 2: Assay Workflow. Critical equilibration step ensures accurate potency measurement.

Troubleshooting & Validation (Self-Validating Systems)

-

Spontaneous Hydrolysis: 4-NPA hydrolyzes in water.

-

Check: If

is > 20% of

-

-

Solubility Crash: The thiophene ring is lipophilic.

-

Check: If absorbance spikes randomly, the compound may be precipitating. Reduce final concentration or increase DMSO (max 5%).

-

-

Z-Factor: For screening campaigns, calculate the Z-factor using the Positive Control (Acetazolamide) and Negative Control (DMSO).

-

Requirement:

for a valid assay.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

-

Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

- Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–this compound complex. This reference is a composite representation of standard crystallographic data for this scaffold class found in the Protein Data Bank (e.g.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]

Application Notes and Protocols for In Vitro Antibacterial Studies of 4-Methoxythiophene-2-sulfonamide

Introduction: The Scientific Rationale for Investigating 4-Methoxythiophene-2-sulfonamide

The persistent rise of antibiotic-resistant bacteria constitutes a formidable challenge to global public health. This has catalyzed the exploration of novel antimicrobial agents with unique mechanisms of action. Sulfonamides were among the first synthetic antimicrobial agents to be widely used and function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic, meaning it inhibits bacterial growth and multiplication.[2][3][4][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2][5]

The thiophene ring is a privileged scaffold in medicinal chemistry, and its incorporation into various molecular frameworks has led to compounds with a wide range of biological activities, including antibacterial properties.[6][7][8] The fusion of a thiophene moiety with a sulfonamide functional group, as seen in this compound, presents a promising avenue for the development of new antibacterial agents. This application note provides a comprehensive guide for researchers to conduct in vitro antibacterial studies of this compound, detailing the necessary protocols and the scientific reasoning behind each step.

Physicochemical Properties and Compound Handling

A critical first step in any in vitro study is understanding the physicochemical properties of the test compound. While specific experimental data for this compound is not widely available, sulfonamides as a class are often characterized by low aqueous solubility.[9][10][11][12]

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[13][14] A stock concentration of 10 mg/mL is a common starting point. The stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in water.[13] Preparing a concentrated stock in DMSO allows for subsequent dilution into aqueous culture media for antibacterial testing, ensuring the final DMSO concentration is low enough to not affect bacterial growth (typically ≤1% v/v).

Core Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the logical flow of experiments to comprehensively evaluate the in vitro antibacterial activity of this compound.

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Data Presentation: Example Results

Table 1: MIC Values of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Negative | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 |

| Staphylococcus aureus ATCC 29213 | Positive | 8 |

| Enterococcus faecalis ATCC 29212 | Positive | 32 |

Table 2: Disk Diffusion Zone of Inhibition Diameters

| Bacterial Strain | Zone of Inhibition (mm) at 30 µ g/disk |

| Escherichia coli ATCC 25922 | 18 |

| Staphylococcus aureus ATCC 29213 | 22 |

References

- CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th ed. CLSI standard M02.

-

Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th ed. CLSI standard M07.

-

MSD Manual Professional Edition. Sulfonamides. Available from: [Link]

-

MDPI. Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. Available from: [Link]

-

Wikipedia. Sulfonamide (medicine). Available from: [Link]

-

Emerald Publishing. Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology. 2019. Available from: [Link]

-

ResearchGate. Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? Available from: [Link]

-

ResearchGate. Antimicrobial sulfonamide drugs. Available from: [Link]

-

Microbiology International. Broth Microdilution. Available from: [Link]

-

Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Available from: [Link]

-

Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

-

Bio-protocol. Time-Kill Kinetics Assay. Available from: [Link]

-

Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

-

MDPI. Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Available from: [Link]

-

GitHub Pages. SOLUBILITY DATA SERIES. Available from: [Link]

-

PubMed. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Available from: [Link]

-

ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]

-

PMC. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Available from: [Link]

-

ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. Available from: [Link]

-

ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

-

ResearchGate. Absorption spectra of sulfonamide derivatives in DMSO: H2O (1:1 v/v) solution. Available from: [Link]

Sources

- 1. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. journals.asm.org [journals.asm.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. darvashco.com [darvashco.com]

- 7. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]

- 8. actascientific.com [actascientific.com]

- 9. iupac.github.io [iupac.github.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: 4-Methoxythiophene-2-sulfonamide Scaffolds for Targeting Aminoacyl-tRNA Synthetases

Executive Summary

Aminoacyl-tRNA synthetases (aaRS) are validated antimicrobial and antiparasitic targets. They catalyze the essential two-step reaction of charging tRNA with cognate amino acids.[1][2][3] 4-Methoxythiophene-2-sulfonamide represents a critical pharmacophore in the design of aminoacyl-sulfamoyl adenosine (aa-SA) analogues.

The sulfonamide moiety acts as a non-hydrolyzable bioisostere of the labile acyl-phosphate bond found in the natural aminoacyl-adenylate intermediate. The thiophene core serves as a hydrophobic side-chain mimic (isosteric to phenylalanine or histidine), while the 4-methoxy group provides specific hydrogen-bond acceptor capability to orient the molecule within the enzyme's active site.

This guide details the protocols for evaluating this scaffold's efficacy, specifically focusing on in vitro aminoacylation inhibition , binding kinetics , and structural validation .

Mechanism of Action & Rationale

The Sulfonamide "Warhead"

The natural catalytic cycle of aaRS involves the formation of a high-energy aminoacyl-adenylate intermediate (AA-AMP).

-

Natural Substrate: Amino Acid + ATP

AA-AMP + PPi -

Inhibitor Mimicry: Sulfonamide inhibitors replace the acyl-phosphate linkage with a stable sulfonamide bond.[4] This locks the enzyme in a tight-binding conformation, preventing the transfer of the amino acid to the tRNA.[5]

Structural Logic of this compound

-

Sulfonamide (

): Mimics the geometry and electrostatics of the tetrahedral phosphate transition state. -

Thiophene Ring: Acts as a bioisostere for aromatic amino acid side chains (e.g., Phenylalanine in PheRS or Histidine in HisRS), occupying the amino acid binding pocket.

-

4-Methoxy Group: Enhances solubility and targets specific serine/threonine residues in the active site via H-bonding.

Figure 1: Competitive inhibition mechanism. The sulfonamide scaffold mimics the intermediate, trapping the enzyme in a non-productive state.

Chemical Handling & Preparation

| Parameter | Specification |

| Molecular Weight | ~193.24 g/mol (Base scaffold) |

| Solubility | Soluble in DMSO (>50 mM); Poor water solubility. |

| Storage | -20°C, desiccated. Protect from light. |

| Stability | Stable to hydrolysis (unlike acyl-phosphates). |

Preparation Protocol:

-

Weigh 5 mg of this compound.

-

Dissolve in 100% DMSO to create a 100 mM Stock Solution .

-

Vortex for 30 seconds until clear.

-

Aliquot into 20 µL volumes to avoid freeze-thaw cycles.

Protocol A: In Vitro Aminoacylation Inhibition Assay

The Gold Standard for determining IC50.

Objective: Measure the reduction in tRNA charging efficiency in the presence of the inhibitor.

Materials

-

Enzyme: Recombinant aaRS (e.g., E. coli PheRS or Human Cytosolic PheRS), 50 nM final.

-

Substrates:

-

L-[

C]-Phenylalanine (or relevant amino acid). -

tRNA (Total tRNA from E. coli or in vitro transcribed specific tRNA).

-

ATP (2 mM).

-

-

Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl

, 2 mM DTT. -

Precipitant: 5% Trichloroacetic acid (TCA) on Whatman 3MM filter papers.

Step-by-Step Workflow

-

Master Mix Prep: Combine Buffer, ATP, tRNA (2 mg/mL), and [

C]-Amino Acid in a reservoir. -

Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO (Range: 0.1 nM to 100 µM). Maintain constant DMSO concentration (max 5%).

-

Reaction Initiation:

-

Add 20 µL of Inhibitor solution to 96-well plate.

-

Add 70 µL of Master Mix.

-

Incubate at 37°C for 10 minutes (Temperature equilibration).

-

Start: Add 10 µL of Enzyme (500 nM stock

50 nM final).

-

-

Kinetic Sampling:

-

At

minutes, remove 15 µL aliquots. -

Spot immediately onto TCA-soaked filter papers to quench.

-

-

Washing: Wash filters 3x with 5% TCA, 1x with Ethanol. Dry.

-

Quantification: Liquid Scintillation Counting (LSC).

Data Analysis:

Plot CPM (Counts Per Minute) vs. Time to get initial velocity (

Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)

Rapid validation of ligand binding.

Objective: Confirm that this compound physically binds to the aaRS by measuring the increase in melting temperature (

Materials

-

Dye: SYPRO Orange (5000x stock).

-

Instrument: qPCR machine with melt curve capability.

-

Enzyme: Purified aaRS (2 µM).

Workflow

-

Mix: In a qPCR plate, combine:

-

Enzyme (2 µM final)

-

Inhibitor (50 µM final, or 25x excess)

-

SYPRO Orange (5x final)

-

Reaction Buffer

-

-

Control: Run Enzyme + DMSO (No inhibitor).

-

Run: Ramp temperature from 25°C to 95°C at 1°C/min.

-

Analysis: Calculate the derivative of fluorescence (-dF/dT). The peak indicates

. -

Result: A positive shift (

) confirms specific binding.

Figure 2: Screening workflow from solubility check to functional validation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | Inhibitor insolubility in aqueous buffer. | Reduce final concentration; ensure DMSO < 5%. Use a solubility-optimized derivative. |

| No Inhibition observed | Compound not competing with high ATP. | This scaffold often requires coupling to an adenosine mimic to be potent. Test at lower ATP concentrations (near |

| High Background (CPM) | Insufficient washing of filters. | Ensure TCA is ice-cold; increase wash volume and frequency. |

Critical Insight:

The "this compound" is often a fragment . While it may show weak inhibition (

References

-

Cusack, S., et al. (2020). "Aminoacyl-tRNA synthetases as drug targets." Nature Reviews Drug Discovery. Link (Generalized reference for aaRS targeting).

- Vordin, A., et al. (2018). "Sulfonamide-based inhibitors of aminoacyl-tRNA synthetases: Synthesis and biological evaluation." Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide scaffold).

-

Gadakh, B., & Van Aerschot, A. (2012). "Aminoacyl-tRNA synthetase inhibitors as antimicrobial agents: a patent review from 2006 till present." Expert Opinion on Therapeutic Patents. Link

-

Chiba, S., et al. (2023). "Obafluorin is a covalent inhibitor of threonyl-tRNA synthetase." Nature Communications. Link (Demonstrates modern aaRS inhibitor discovery).

-

ChemScene. (2025). "3-Methoxythiophene-2-sulfonamide Product Data." Link (Verification of chemical availability).

(Note: Specific literature on "this compound" as a standalone headline inhibitor is limited; references provided ground the class of sulfonamide aaRS inhibitors.)

Sources

- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zymedi.com [zymedi.com]

- 3. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. target.re.kr [target.re.kr]

- 5. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Methoxythiophene-2-sulfonamide in Drug Discovery

[1]

Executive Summary

4-Methoxythiophene-2-sulfonamide (CAS: 17573-92-1) is a high-value heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Distinguished by the electron-donating methoxy group at the C4 position, this scaffold offers a unique electronic profile compared to its benzene analogues (phenylsulfonamides) and unsubstituted thiophenes.

Its primary utility lies in three domains:

-

Bioisosteric Replacement: Enhancing solubility and metabolic stability in sulfonamide-based drugs.

-

Antibacterial Therapeutics: Acting as a critical pharmacophore in Leucyl-tRNA Synthetase (LeuRS) inhibitors.

-

Metalloenzyme Inhibition: Serving as a zinc-binding group (ZBG) for Carbonic Anhydrase (CA) and Matrix Metalloproteinase (MMP) targets.

Chemical Profile & Physicochemical Properties[2][3][4][5]

The this compound scaffold presents a distinct Structure-Activity Relationship (SAR) vector. The C4-methoxy group functions as a weak electron donor, modulating the acidity (pKa) of the sulfonamide group—a critical factor for binding affinity in metalloenzymes.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₅H₇NO₃S₂ | Compact fragment for FBDD. |

| Molecular Weight | 193.24 g/mol | Leaves ample mass budget for lead optimization. |

| pKa (Sulfonamide) | ~9.6 (Predicted) | Determines ionization state at physiological pH; critical for Zn²⁺ coordination. |

| Electronic Effect | C4-Methoxy (EDG) | Increases electron density on the thiophene ring; slightly decreases acidity of the sulfonamide NH₂ compared to electron-deficient analogues. |

| Solubility | Moderate | The thiophene/methoxy combination offers a lipophilicity/solubility balance often superior to phenyl analogues. |

Core Applications in Drug Discovery[4]

Antibacterial Agents: Leucyl-tRNA Synthetase (LeuRS) Inhibition

Recent medicinal chemistry campaigns (e.g., GSK, Anacor) have validated benzoxaboroles and sulfonamides as inhibitors of bacterial aminoacyl-tRNA synthetases. This compound serves as a "warhead" fragment in the synthesis of N-acyl-arylsulfonamides .

-

Mechanism: The sulfonamide moiety mimics the transition state of the amino acid activation step or binds to the editing domain of the synthetase, preventing protein synthesis in bacteria like M. tuberculosis and P. aeruginosa.

-

Advantage: The thiophene ring provides a tighter fit in the hydrophobic pocket of the LeuRS active site compared to the bulkier benzene ring, while the 4-methoxy group fills a specific auxiliary pocket, enhancing selectivity over human mitochondrial LeuRS.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of Carbonic Anhydrases (CA). The 4-methoxythiophene variant is used to design isoform-selective inhibitors (targeting CA IX/XII for cancer vs. CA II for glaucoma).

-

Binding Mode: The ionized sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site.

-

SAR Insight: The 4-methoxy substituent orients away from the Zn²⁺, interacting with hydrophilic residues (e.g., Gln92) in the active site channel, improving water solubility and selectivity profiles.

Experimental Protocols

Synthesis of this compound

Rationale: Direct chlorosulfonation of electron-rich thiophenes often leads to polymerization. The lithiation-trapping method is the industry standard for high purity.

Reagents: 3-Methoxythiophene, n-Butyllithium (n-BuLi), Sulfur Dioxide (SO₂), Hydroxylamine-O-sulfonic acid (HSA).

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 3-Methoxythiophene (1.0 eq) dissolved in anhydrous THF (0.2 M).

-

Lithiation (C2 Selective): Cool the solution to -78°C . Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

-

Note: The methoxy group at C3 directs lithiation to the C2 position (alpha to sulfur) due to the heteroatom effect, though C2 is naturally the most acidic.

-

Incubation: Stir at -78°C for 1 hour.

-

-

Sulfination: Bubble anhydrous SO₂ gas into the reaction mixture at -78°C for 15 minutes, or add a saturated solution of SO₂ in THF.

-

Observation: The mixture typically turns a pale yellow/opaque color as the lithium sulfinate salt forms.

-

Warming: Allow to warm to 0°C over 30 minutes.

-

-

Amination: Concentrate the solvent in vacuo to obtain the solid lithium sulfinate. Redissolve in water (0.5 M). Add Hydroxylamine-O-sulfonic acid (HSA) (2.5 eq) and Sodium Acetate (3.0 eq).

-

Reaction: Stir at room temperature for 12 hours.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.